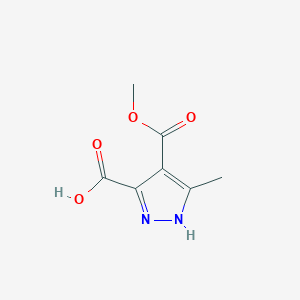

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

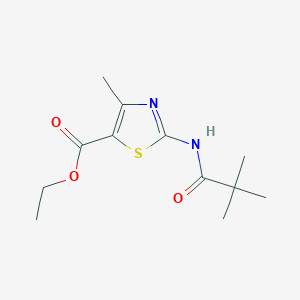

The compound of interest, 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid, is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and catalytic systems. For instance, methyl 4-aminopyrrole-2-carboxylates, which share a similar pyrazole core to our compound of interest, were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . This method showcases the potential for creating substituted pyrazole derivatives through catalytic reactions, which could be applicable to the synthesis of 4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, was characterized by IR, NMR, and X-ray diffraction, revealing its crystalline structure in the monoclinic space group . These techniques are crucial for determining the molecular geometry and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. The study of sequential 1,5-sigmatropic rearrangements of pyrazole dicarboxylates demonstrates the reactivity of the pyrazole ring and its substituents under thermal conditions . Understanding these reactions is essential for manipulating the pyrazole core to synthesize targeted derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure and DFT calculations of a chlorophenyl pyrazole carboxylic acid derivative provided insights into its molecular geometry, vibrational frequencies, and thermodynamic properties . These properties are important for predicting the behavior of the compound in various environments and for its potential applications.

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structures

1,5-Sigmatropic Rearrangements : A study by Frampton et al. (1991) discusses the sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates, a process relevant to the synthesis of pyrazole derivatives. This work highlights the rearrangements leading to 4,5-dialkyl-1H-pyrazole-1,3-dicarboxylic acid dimethyl esters, demonstrating the significance of pyrazole compounds in synthetic chemistry (Frampton, Majchrzak, & Warkentin, 1991).

Pyrazole Derivative Synthesis : Kasımoğulları and Arslan (2010) synthesized various pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. These derivatives were obtained through basic hydrolysis and structurally characterized, showcasing the diverse synthetic applications of pyrazole compounds (Kasımoğulları & Arslan, 2010).

Reaction Mechanisms and Transformations

- Catalytic Hydrogenation Studies : Gorpinchenko et al. (2009) investigated the hydrogenation of methyl esters of 1H-pyrazoline-3-carboxylic acids, yielding various pyrazoline derivatives. This research highlights the chemical transformations and potential applications of pyrazole-based compounds in organic synthesis (Gorpinchenko et al., 2009).

Structural Analysis and Properties

- Crystallographic Analysis : The work by Kumarasinghe, Hruby, and Nichol (2009) on the synthesis of specific pyrazole derivatives emphasizes the importance of crystallographic analysis for determining molecular structures and understanding the properties of pyrazole-based molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Applications in Material Science

- Synthesis of Pyrazole Ligands and Complexes : Budzisz, Małecka, and Nawrot (2004) explored the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. This research demonstrates the potential of pyrazole compounds in the development of new materials and catalysts (Budzisz, Małecka, & Nawrot, 2004).

Nonlinear Optical Properties

- Study on Nonlinear Optical Properties : Tamer et al. (2015) conducted a combined experimental and theoretical study on a pyrazole derivative, focusing on its nonlinear optical properties. Such studies are crucial for the development of new materials with potential applications in optics and photonics (Tamer et al., 2015).

Propriétés

IUPAC Name |

4-methoxycarbonyl-5-methyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-3-4(7(12)13-2)5(6(10)11)9-8-3/h1-2H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRRYHBWFLFQBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxycarbonyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

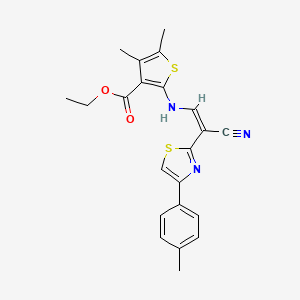

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)

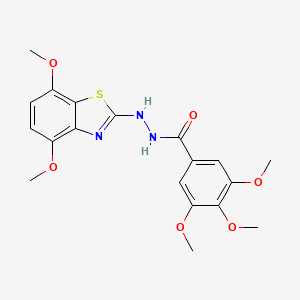

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)

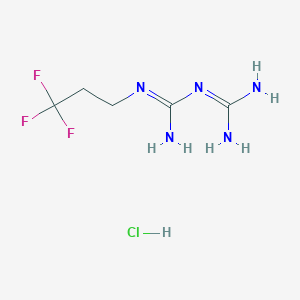

![N-cyano-3-ethyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B3005271.png)

![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)